ethyl 1-{(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-[5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-4-OXO-1,3-THIAZOL-2(4H)-YL]-4-PIPERIDINECARBOXYLATE is a complex organic compound that features a pyrazole ring, a thiazole ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-4-OXO-1,3-THIAZOL-2(4H)-YL]-4-PIPERIDINECARBOXYLATE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Thiazole Ring: This involves the reaction of a thioamide with an α-haloketone.
Coupling of the Pyrazole and Thiazole Rings: This step involves the formation of a methylene bridge between the two rings, typically using a base-catalyzed condensation reaction.
Formation of the Piperidine Ring: This can be synthesized through a variety of methods, including reductive amination or cyclization of appropriate precursors.
Final Coupling and Esterification: The final step involves coupling the piperidine ring with the thiazole-pyrazole intermediate and esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge and the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl groups and the thiazole ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can lead to alcohols or amines.
Scientific Research Applications
ETHYL 1-[5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-4-OXO-1,3-THIAZOL-2(4H)-YL]-4-PIPERIDINECARBOXYLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 1-[5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-4-OXO-1,3-THIAZOL-2(4H)-YL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds also feature a five-membered ring with nitrogen atoms and have similar biological activities.
Thiazole Derivatives: These compounds feature a thiazole ring and have similar chemical reactivity and biological activities.
Piperidine Derivatives: These compounds feature a piperidine ring and are used in similar applications in medicinal chemistry.
Uniqueness
ETHYL 1-[5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-4-OXO-1,3-THIAZOL-2(4H)-YL]-4-PIPERIDINECARBOXYLATE is unique due to its combination of pyrazole, thiazole, and piperidine rings, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C17H22N4O3S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 1-[(5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H22N4O3S/c1-4-24-16(23)12-5-7-21(8-6-12)17-19-15(22)14(25-17)9-13-10-18-20(3)11(13)2/h9-10,12H,4-8H2,1-3H3/b14-9- |
InChI Key |
RWHNGVWHRKSQKC-ZROIWOOFSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=O)/C(=C/C3=C(N(N=C3)C)C)/S2 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=O)C(=CC3=C(N(N=C3)C)C)S2 |
Origin of Product |
United States |
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